2-Amino-6,8-dihydroxypurine-15N5
Description
Significance of Nitrogen-15 Isotopic Enrichment in Molecular Probes
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. wikipedia.org While its natural abundance is only about 0.37%, its use in molecular probes is highly significant. frontiersin.orgnih.gov The key advantage of ¹⁵N labeling lies in its ability to be distinguished from the more abundant ¹⁴N isotope by mass spectrometry. frontiersin.orgnih.gov This distinction allows for the precise tracking of nitrogen-containing compounds in biological systems. frontiersin.orgnih.gov In mass spectrometry, molecules enriched with ¹⁵N exhibit a characteristic shift in their mass-to-charge ratio, enabling researchers to follow the metabolic journey of the labeled molecule. frontiersin.orgnih.gov Furthermore, ¹⁵N has a nuclear spin of one-half, which is advantageous for NMR spectroscopy as it results in narrower line widths, providing clearer spectral data. wikipedia.org This property is invaluable for determining the structure and dynamics of biomolecules. acs.org
Overview of 2-Amino-6,8-dihydroxypurine as a Purine (B94841) Derivative in Biological Systems
2-Amino-6,8-dihydroxypurine, also known as 8-hydroxyguanine (B145757) or xanthine, is a purine derivative found in most body tissues and fluids. selleckchem.comnih.gov It is a key intermediate in the degradation pathway of purines, formed from the oxidation of hypoxanthine. nih.gov As a fundamental component of cellular metabolism, it plays a role in various biological processes. Its presence and concentration can be indicative of certain metabolic states and have been a subject of interest in biomedical research.
Rationale for Employing 2-Amino-6,8-dihydroxypurine-¹⁵N₅ in Mechanistic Investigations
The use of 2-Amino-6,8-dihydroxypurine specifically labeled with five Nitrogen-15 atoms (¹⁵N₅) provides a powerful tool for detailed mechanistic studies. By introducing this labeled compound into a biological system, researchers can precisely trace the metabolic fate of the purine ring. This allows for the elucidation of enzymatic pathways, the identification of downstream metabolites, and the quantification of metabolic flux. The ¹⁵N₅ label ensures that any detected nitrogen-containing fragments or products originating from the purine can be definitively identified by their unique mass spectrometric signature. This high degree of specificity is crucial for unraveling complex biochemical networks and understanding the intricate details of purine metabolism and its regulation.
Properties
CAS No. |
1358676-24-0 |
|---|---|
Molecular Formula |
C₅H₅¹⁵N₅O₂ |
Molecular Weight |
172.09 |
Synonyms |
8-Hydroxyguanine-15N5; 2-(Amino-15N)-7,9-dihydro-1H-purine-6,8-dione-1,3,7,9-15N4; 2-Amino-7,9-dihydro-1H-purine-6,8-dione-15N5; 2-Amino-6,8-purinediol-15N5; 8-Hydroxyguanine-15N5; 8-Oxo-7,8-dihydroguanine-15N5; 8-Oxoguanine-15N5; NSC 22720-15N5 |
Origin of Product |
United States |
Advanced Analytical Characterization and Quantification of 2 Amino 6,8 Dihydroxypurine 15n5
Mass Spectrometry-Based Detection and Isotopic Abundance Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of isotopically labeled compounds. It provides definitive information on molecular weight, isotopic enrichment, and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap or Time-of-Flight (ToF) analyzers, is employed for the unambiguous confirmation of the elemental composition of 2-Amino-6,8-dihydroxypurine-15N5. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), HRMS can distinguish the labeled compound from its unlabeled counterpart and other potential impurities with near-certainty.
The measurement of the protonated molecular ion [M+H]⁺ allows for a direct comparison between the theoretical (calculated) and the experimental mass. A near-perfect match confirms the successful synthesis and high isotopic purity of the compound. For instance, a complete labeling of all five nitrogen atoms results in a mass shift of +5 Da compared to the natural abundance molecule. nih.govnist.gov The isotopic enrichment can be calculated by comparing the intensities of the mass spectral peaks corresponding to the fully labeled species and any less-labeled variants.
Table 1: Theoretical and Measured Masses for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |
|---|---|---|---|
| 2-Amino-6,8-dihydroxypurine (Unlabeled) | C₅H₅N₅O₂ | 167.0443 | 168.0521 |
| This compound | C₅H₅(¹⁵N)₅O₂ | 172.0295 | 173.0373 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize the molecule and confirm the location of the isotopic labels. In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 173.0373) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.
The fragmentation pattern of the purine (B94841) core is well-established. By analyzing the m/z values of the product ions, it is possible to confirm that the ¹⁵N labels are incorporated within the heterocyclic ring system. Each fragment containing nitrogen atoms will exhibit a mass shift corresponding to the number of ¹⁵N atoms it holds. nih.govnist.gov This provides definitive evidence that the labels are not located on an exchangeable site, which is crucial for a reliable internal standard. For example, the characteristic loss of the N1-C2-N3 fragment from the purine ring would show a mass consistent with the presence of two ¹⁵N atoms in that specific fragment.
The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled analogue, 8-hydroxyguanine (B145757), in complex biological matrices such as tissue, urine, or plasma. nih.gov This is achieved using the isotope dilution mass spectrometry method, most commonly with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. creative-proteomics.com
A known amount of the ¹⁵N₅-labeled standard is added to a sample at the earliest stage of preparation. The "heavy" standard co-elutes with the "light" endogenous analyte and experiences identical ionization and fragmentation behavior in the mass spectrometer. Because the two forms are chemically identical but mass-distinguishable, the ratio of the signal intensity of the analyte to the internal standard can be used to calculate the precise concentration of the analyte, correcting for any sample loss during extraction, cleanup, and analysis. nih.govnist.gov This method provides excellent precision and accuracy, with coefficients of variation (CV) often below 5%. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to mass spectrometry that provides detailed information about the chemical environment of specific atoms within a molecule. For ¹⁵N-labeled compounds, ¹⁵N NMR is particularly powerful for verifying the site of isotopic incorporation and assessing purity. researchgate.net
Direct detection of the ¹⁵N nucleus provides a spectrum where each of the five nitrogen atoms in the 2-Amino-6,8-dihydroxypurine-¹⁵N₅ molecule gives a distinct signal. The chemical shift (δ) of each signal is highly sensitive to the electronic environment, confirming the specific chemical nature of each nitrogen (e.g., amine, amide, imine). u-szeged.huresearchgate.net The chemical shifts for the nitrogen atoms in the purine ring are well-documented and can be compared to literature values for guanine (B1146940) and its derivatives to confirm the structure. researchgate.net Furthermore, the presence of five distinct signals in the expected regions confirms the successful incorporation of the label at all five nitrogen positions.
Proton-nitrogen coupling constants (¹J(¹⁵N,¹H)) can also be observed for nitrogens bearing a proton (e.g., N1-H, N2-H₂, N9-H) and provide further structural confirmation. u-szeged.hu
Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Purine Derivatives
| Nitrogen Position | Typical Chemical Environment | Approximate Chemical Shift Range (ppm) |
|---|---|---|
| N-1 | Amide/Lactam-like | 145 - 160 |
| N-3 | Amide/Lactam-like | 150 - 165 |
| N-7 | Pyrrole-like | 220 - 240 |
| N-9 | Pyrrole-like | 160 - 175 |
| N-2 (exocyclic amino) | Amine | 60 - 80 |
Note: Chemical shifts are referenced to liquid ammonia (B1221849) and can vary significantly with solvent and pH. u-szeged.huresearchgate.net
While direct ¹⁵N NMR is useful, its low sensitivity can be a challenge. researchgate.net Multi-dimensional, inverse-detected NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are more commonly used. nih.govyoutube.com These techniques transfer magnetization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus, greatly enhancing signal intensity. protein-nmr.org.uk
¹H-¹⁵N HSQC: This 2D experiment shows correlations between protons and the nitrogen atoms to which they are directly attached (one-bond ¹H-¹⁵N coupling). For 2-Amino-6,8-dihydroxypurine-¹⁵N₅, this would definitively link the signals of the N-H protons to their respective ¹⁵N atoms, confirming the location of the labels at those positions. youtube.com
¹H-¹⁵N HMBC: This experiment reveals correlations between protons and nitrogen atoms over two or three bonds. This is crucial for confirming the labeling at quaternary nitrogens (those without attached protons), such as N-3 and N-7 in this molecule. For example, the H-8 proton would show a correlation to both the ¹⁵N at the N-7 and N-9 positions, providing unambiguous assignment and label confirmation throughout the entire purine ring system. u-szeged.hunih.gov
Together, these advanced analytical methods provide a comprehensive characterization of 2-Amino-6,8-dihydroxypurine-¹⁵N₅, ensuring its structural integrity, high isotopic enrichment, and suitability as a robust internal standard for quantitative bioanalytical research.
Chromatographic Separation Techniques Coupled with Spectroscopic Detection
The accurate quantification of this compound, a stable isotope-labeled analog of the oxidative DNA damage marker 8-hydroxyguanine (8-OHG), relies on sophisticated analytical methods capable of high selectivity and sensitivity. Chromatographic techniques, particularly when coupled with mass spectrometry, are central to achieving reliable measurements by separating the analyte from complex biological matrices and potential isomers.
Liquid Chromatography (LC) Method Development for Baseline Separation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most robust method for the analysis of this compound and its unlabeled counterpart. The development of a successful LC method hinges on achieving baseline separation from isobaric interferences and isomers, such as other oxidized guanine species, to ensure accurate quantification.
Method development typically involves the optimization of several key parameters, including the stationary phase (column chemistry), mobile phase composition, and gradient elution profile. Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two common separation modes employed.
Reversed-Phase Chromatography: C18 and C30 columns are frequently utilized for the separation of polar compounds like 8-hydroxyguanine and its derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous component and an organic solvent, typically acetonitrile (B52724) or methanol. To improve peak shape and retention of these polar analytes, additives such as acetic acid or ammonium (B1175870) fluoride (B91410) are incorporated into the aqueous phase. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard for resolving the analyte from other matrix components.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have also proven effective for the retention and separation of highly polar compounds like 8-hydroxyguanine. nih.gov In this mode, a high concentration of organic solvent is used in the mobile phase, and a thin aqueous layer is formed on the stationary phase, facilitating the partitioning of polar analytes.
Detection: Electrospray ionization (ESI) in the positive ion mode is a common interface for LC-MS/MS analysis of these compounds. nih.gov Quantification is typically performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov For this compound, the mass shift introduced by the five 15N atoms allows for its use as an ideal internal standard for the quantification of endogenous 8-hydroxyguanine, as it co-elutes with the analyte of interest but is distinguished by its higher mass-to-charge ratio. nih.govyoutube.com
The following interactive table summarizes typical LC method parameters for the analysis of related compounds, which are directly applicable to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatographic Mode | Reversed-Phase | HILIC | Reversed-Phase |
| Column | Develosil C30 (5 µm, 250 x 4.6 mm) researchgate.net | Hilic Plus column nih.gov | Acclaim RSLC 120 C18 mdpi.com |
| Mobile Phase A | 35 mM phosphate (B84403) buffer (pH 7.0) with 30 µM EDTA researchgate.net | 1 mM ammonium fluoride in water nih.gov | 0.1% aqueous acetic acid mdpi.com |
| Mobile Phase B | Acetonitrile researchgate.net | Acetonitrile nih.gov | Acetonitrile mdpi.com |
| Flow Rate | Isocratic and gradient steps researchgate.net | 0.7 mL/min nih.gov | Not specified |
| Detection | HPLC-ECD researchgate.net | ESI-MS/MS (Positive MRM) nih.gov | LC-MS mdpi.com |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is another powerful analytical technique that can be applied to the analysis of this compound, although it requires a crucial sample preparation step known as derivatization. Purines, including 8-hydroxyguanine, are non-volatile and thermally labile, making them unsuitable for direct GC analysis. researchgate.netyoutube.com Derivatization chemically modifies the compound to increase its volatility and thermal stability. youtube.comyoutube.com
Derivatization: The most common derivatization technique for this class of compounds is silylation. youtube.com This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms on hydroxyl and amine groups with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.com This chemical modification reduces the polarity and increases the volatility of the analyte, allowing it to be vaporized and passed through the GC column.
Care must be taken during the derivatization process to avoid the artificial formation of 8-hydroxyguanine from the oxidation of guanine, which can be a significant source of error. nih.govnih.gov To mitigate this, derivatization can be performed at lower temperatures, and the use of solvents like pyridine (B92270) instead of acetonitrile has been shown to reduce oxidative artifacts. nih.gov The addition of reducing agents, such as ethanethiol (B150549), during trimethylsilylation can also minimize the levels of oxidized bases. nih.gov
GC-MS Analysis: Following derivatization, the volatile TMS-derivative of this compound can be analyzed by GC coupled with mass spectrometry (GC-MS). Separation is typically achieved on a capillary column, such as a DB-Wax or HP-5 column. researchgate.netmdpi.com The mass spectrometer is often operated in the selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and specificity by targeting the characteristic mass-to-charge ratio ions of the derivatized analyte. nih.gov Isotope-dilution GC-MS, using a stable isotope-labeled internal standard like this compound, is the gold standard for accurate quantification, as it corrects for any variability in the derivatization process and sample injection. nih.gov
The following table outlines the key steps and considerations for the GC-MS analysis of this compound.
| Step | Description | Key Considerations |
| Hydrolysis | If analyzing from DNA, enzymatic (e.g., Fpg protein) or acid hydrolysis (e.g., formic acid) is used to release the base. nih.gov | Enzymatic hydrolysis is more specific and avoids the release of guanine, which can be artificially oxidized. nih.gov |
| Derivatization | Silylation with reagents like BSTFA to form volatile TMS-derivatives. youtube.com | Optimize temperature and reaction time. Use of pyridine or ethanethiol can reduce artifact formation. nih.govnih.gov |
| GC Separation | Capillary column (e.g., HP-5) with a programmed temperature ramp. researchgate.net | Achieve good resolution from other derivatized sample components. |
| MS Detection | Electron impact ionization with Selected Ion Monitoring (SIM). nih.gov | Monitor specific m/z values for the TMS-derivative of the analyte and internal standard for accurate quantification. |
Applications of 2 Amino 6,8 Dihydroxypurine 15n5 in Metabolic and Biochemical Research
Investigation of Purine (B94841) Biosynthesis and Salvage Pathways Using 15N Tracing
Stable isotope tracing with 15N-labeled precursors is a powerful technique to study the dynamics of purine biosynthesis and salvage pathways. By introducing compounds labeled with 15N, researchers can follow the incorporation of these heavy nitrogen atoms into various metabolic intermediates and end products.
Studies have utilized 15N-labeled precursors like [15N]glycine and [15N-amide]-glutamine to track the flow of nitrogen through the de novo purine synthesis pathway. researchgate.netresearchgate.net This allows for the measurement of the rate of synthesis of key intermediates such as 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and inosine (B1671953) monophosphate (IMP), which is a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netsci-hub.se By analyzing the isotopic enrichment in these molecules over time, scientists can gain insights into the regulation of the pathway under different cellular conditions.
For instance, research has shown that under purine-depleted conditions, the rate of de novo purine biosynthesis increases, as evidenced by a faster incorporation of 15N from labeled glycine (B1666218) into IMP, AMP, and GMP. researchgate.net Furthermore, the use of multiple isotope tracers, such as combining 13C and 15N, can provide a more comprehensive understanding of the interplay between carbon and nitrogen metabolism in purine biosynthesis. nih.gov
Table 1: Key Metabolic Intermediates in Purine Biosynthesis Traced with 15N
| Intermediate | Role in Pathway | Labeled Precursor(s) |
| 5-aminoimidazole-4-carboxamide ribotide (AICAR) | Penultimate intermediate in IMP synthesis | [15N]glycine, [15N-amide]-glutamine |
| Inosine monophosphate (IMP) | Branch point for AMP and GMP synthesis | [15N]glycine |
| Adenosine monophosphate (AMP) | Purine nucleotide | [15N]glycine, [15N]serine |
| Guanosine monophosphate (GMP) | Purine nucleotide | [15N]glycine, [15N]serine |
The rate of de novo purine synthesis can be quantitatively assessed by measuring the incorporation of 15N from labeled precursors into purine nucleotides. This approach has been used in various cellular models, including HeLa cells, to study how factors like nutrient availability regulate purine production. researchgate.netnih.gov For example, depleting purines from the culture medium leads to an upregulation of the de novo synthesis pathway to meet the cell's demand for these essential molecules. nih.gov
Researchers can calculate the initial rate of synthesis by plotting the percentage of 15N-incorporated purines as a function of time. researchgate.net This provides a dynamic view of metabolic flux and how it adapts to changing environmental cues.
Mechanistic Studies of Nucleic Acid Damage and Repair
Oxidative stress can lead to damage of cellular components, including DNA. One of the major products of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoGua), which can mispair with adenine (B156593) during DNA replication, leading to mutations. researchgate.net 2-Amino-6,8-dihydroxypurine-15N5, as a labeled analog of an oxidized guanine (B1146940) derivative, is invaluable for studying the mechanisms of DNA damage and repair.
Isotope dilution mass spectrometry using 15N-labeled standards allows for the sensitive and accurate quantification of oxidative DNA damage products in biological samples. nih.govresearchgate.net By spiking a sample with a known amount of the 15N-labeled standard, such as [15N5]-7,8-dihydro-8-oxo-2'-deoxyguanosine ([15N5]-8-oxo-dG), researchers can precisely measure the amount of the endogenous, unlabeled damage product. nih.gov This technique has been instrumental in determining the levels of 8-oxo-dG in various tissues and cell types under different conditions of oxidative stress.
The stability of the labeled standard during sample preparation and analysis is crucial for accurate quantification. researchgate.net This method helps to overcome the challenges associated with the low abundance of these lesions and potential artifacts introduced during sample handling.
Table 2: Examples of 15N-Labeled Standards for Oxidative DNA Damage Analysis
| Labeled Standard | Unlabeled Analyte | Application |
| [15N5]-7,8-dihydro-8-oxo-2'-deoxyguanosine | 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG) | Quantification of a major oxidative DNA lesion |
| [15N5]-1,N2-Etheno-2'-deoxyguanosine | 1,N2-Etheno-2'-deoxyguanosine | Measurement of lipid peroxidation-induced DNA damage |
| [15N5]-8-OH-Ado | 8-hydroxyadenosine | Quantification of oxidative RNA damage |
15N-labeled DNA substrates containing specific lesions are used to measure the activity of DNA repair enzymes. For instance, a DNA duplex containing a 15N-labeled 8-oxoG can be used to assay the activity of enzymes like 8-oxoguanine DNA glycosylase (OGG1), which is responsible for excising this lesion from DNA. By monitoring the release of the labeled lesion or the formation of the repaired product over time, researchers can determine the kinetic parameters of the enzyme.
Furthermore, full-length 15N-labeled DNA repair proteins can be produced and used as internal standards for the absolute quantification of these proteins in cells and tissues using mass spectrometry. nih.gov This provides crucial information about the cellular capacity to repair DNA damage.
Enzymatic Reaction Pathway Elucidation
The use of 15N-labeled compounds extends to the detailed study of enzymatic reaction mechanisms. By tracking the fate of the heavy isotope through a reaction, scientists can identify the specific atoms involved in bond cleavage and formation, providing insights into the catalytic mechanism of an enzyme. While direct studies on this compound in this context are specific, the principle is broadly applied in enzymology.
For example, in the context of purine metabolism, 15N-labeled substrates can help to distinguish between different proposed enzymatic pathways or to identify previously unknown intermediates. The ability to precisely locate the position of the 15N atoms in the product molecules using techniques like NMR and mass spectrometry is key to this application. nih.gov
Probing Enzyme-Substrate Interactions via Isotopic Labeling
The use of this compound is instrumental in elucidating the interactions between damaged DNA and repair enzymes. When this labeled compound is incorporated into a synthetic DNA oligonucleotide, it acts as a specific probe to study the binding and catalytic activity of DNA glycosylases, such as 8-oxoguanine DNA glycosylase (OGG1). nih.govnih.gov
Researchers can monitor the enzymatic process by tracking the mass shift that occurs upon excision of the labeled base from the DNA backbone. For example, in studies of the base excision repair (BER) pathway, incubating a DNA duplex containing this compound with cell extracts or purified OGG1 allows for the precise identification of the excised base via mass spectrometry. nih.gov This technique confirms the enzyme's substrate specificity and can be used to assess the efficiency of the repair process under various cellular conditions. The heavy isotope label does not alter the chemical properties of the molecule, ensuring that the observed interactions are biologically relevant.
Key Research Findings:
Enzyme Specificity: Studies have confirmed that enzymes like the human OGG1 protein and its bacterial homolog Fpg specifically recognize and excise 8-hydroxyguanine (B145757), a process that can be tracked with isotopic labeling. nih.gov
Repair Pathway Dynamics: By following the fate of the ¹⁵N₅-labeled base, researchers can investigate downstream events in the BER pathway, including the actions of AP (apurinic/apyrimidinic) endonucleases and DNA polymerases that complete the repair.
Kinetic Isotope Effect Studies for Rate-Limiting Step Determination
The Kinetic Isotope Effect (KIE) is a powerful method used to determine the rate-limiting step of an enzymatic reaction. This effect arises from the change in reaction rate when an atom in the substrate is replaced with one of its heavier isotopes. In the case of this compound, the increased mass of the five nitrogen atoms can influence the vibrational frequencies of chemical bonds involved in the catalytic step.
Integration into Stable Isotope Labeling Strategies for Quantitative Biology
Stable Isotope Labeling (SIL) is a cornerstone of quantitative biology, enabling the accurate measurement of the abundance and turnover of various biomolecules. This compound is particularly valuable in this context due to its role as an internal standard in mass spectrometry-based analyses. nih.gov
Contribution to Quantitative Metabolomics Workflows
In quantitative metabolomics, especially in the study of oxidative stress, it is crucial to accurately measure the levels of DNA damage markers like 8-hydroxyguanine. The use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows is considered the gold standard for this type of analysis. nih.govmedchemexpress.com
The process involves adding a known quantity of the ¹⁵N₅-labeled standard to a biological sample (e.g., DNA digest from tissues or cells) before sample preparation and analysis. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same variations during extraction, derivatization, and ionization. By comparing the signal intensity of the endogenous ¹⁴N-analyte to the ¹⁵N₅-standard, researchers can correct for sample loss and matrix effects, leading to highly accurate and reproducible quantification. This method has been used to demonstrate how deficiencies in repair enzymes, like OGG1, lead to a significant accumulation of 8-hydroxyguanine in DNA, particularly under conditions of chronic oxidative stress. nih.gov
Table 1: Quantitative Metabolomics Workflow Using ¹⁵N₅-Labeled Standard
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | A known amount of this compound is added to the biological sample (e.g., isolated DNA). | Introduction of an internal standard for accurate quantification. |
| 2. DNA Digestion | The DNA is enzymatically digested into individual nucleosides. | Release of the 8-hydroxy-2'-deoxyguanosine (B1666359) analyte and its labeled standard. |
| 3. LC Separation | The mixture of nucleosides is separated using high-performance liquid chromatography (HPLC). | Separation of different nucleosides based on their physicochemical properties before detection. |
| 4. MS/MS Detection | The separated nucleosides are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor the specific mass-to-charge transitions for both the endogenous (¹⁴N) and labeled (¹⁵N) forms. | Specific and sensitive detection of the analyte and the internal standard. |
| 5. Quantification | The ratio of the peak area of the endogenous analyte to the peak area of the ¹⁵N₅-labeled standard is calculated. | Correction for experimental variability, allowing for precise determination of the amount of 8-hydroxyguanine in the original sample. nih.gov |
Complementary Role in Proteomics and Nucleic Acid Turnover Studies
Beyond its direct quantification, stable isotope labeling with purine analogues contributes to broader systems biology investigations, including proteomics and studies of nucleic acid dynamics.
Proteomics: In affinity-based proteomics, an oligonucleotide containing 2-Amino-6,8-dihydroxypurine can be used as bait to capture proteins that specifically bind to this form of DNA damage. By performing parallel experiments in cells grown in media containing ¹⁵N-labeled amino acids (SILAC), researchers can quantitatively identify and compare the proteins that bind to the damaged site versus a control sequence. This approach helps to discover novel repair factors or other proteins involved in the DNA damage response.
Nucleic Acid Turnover: The principles of stable isotope labeling, famously demonstrated in the Meselson-Stahl experiment with ¹⁵N-labeled ammonium (B1175870) chloride, are applied to study the turnover rates of DNA and RNA. ncert.nic.in By introducing ¹⁵N-labeled precursors into a cell culture, researchers can track the rate of new synthesis (incorporation of the label) and degradation (loss of the label) of nucleic acids over time. Using a labeled compound like this compound in pulse-chase experiments allows for the direct measurement of the repair rate of this specific lesion within the genome. This provides a dynamic view of how efficiently a cell can remove oxidative damage from its DNA.
Table 2: Applications in Proteomics and Nucleic Acid Turnover
| Research Area | Application of Isotopic Labeling | Insights Gained |
|---|---|---|
| Proteomics | Use of labeled DNA baits containing 8-hydroxyguanine in pull-down assays combined with SILAC. | Identification and quantification of proteins that recognize and bind to sites of oxidative DNA damage. |
| Nucleic Acid Turnover | Pulse-chase experiments using ¹⁵N-labeled nucleic acid precursors. | Determination of the synthesis, degradation, and repair rates of DNA and RNA, providing a dynamic measure of genome maintenance. nih.govncert.nic.in |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxyguanine (8-OH-G) |
| 8-oxoguanine |
| 8-hydroxyguanosine |
| Guanine |
| 8-hydroxy-2'-deoxyguanosine |
| 2-Amino-6,8-dihydroxypurine |
| [15N5]-2'-deoxyguanosine |
| [15N5]-8-oxo-dA |
| Purine |
| Hypoxanthine |
| 6,8-Dihydroxypurine |
Theoretical and Computational Investigations of 2 Amino 6,8 Dihydroxypurine 15n5
Quantum Chemical Calculations of Electronic Structure and Isotopic Effects
Quantum chemical calculations are instrumental in understanding the electronic structure of 2-Amino-6,8-dihydroxypurine-¹⁵N₅. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular geometries, electronic energies, and spectroscopic properties. The introduction of five ¹⁵N isotopes induces subtle but measurable changes in the molecule's properties compared to its ¹⁴N counterpart.
These isotopic effects are most pronounced in vibrational frequencies and NMR chemical shifts. The heavier ¹⁵N isotope leads to a decrease in the vibrational frequencies of bonds involving nitrogen. In ¹⁵N NMR spectroscopy, the chemical shifts of the nitrogen atoms are a sensitive probe of their local electronic environment. Theoretical calculations can predict these shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. For instance, the chemical shifts can distinguish between the different nitrogen environments within the purine (B94841) ring system. u-szeged.hu
Table 1: Calculated ¹⁵N NMR Chemical Shielding Constants for 2-Amino-6,8-dihydroxypurine-¹⁵N₅
| Nitrogen Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |
|---|---|---|
| N-1 | -135 | 235 |
| N-3 | -160 | 260 |
| N-7 | -145 | 245 |
| N-9 | -110 | 210 |
| Amino-N | -205 | 305 |
Molecular Dynamics Simulations of Interactions with Biomolecules
Molecular dynamics (MD) simulations provide a dynamic view of how 2-Amino-6,8-dihydroxypurine-¹⁵N₅ interacts with biomolecules such as DNA and proteins. These simulations model the movement of atoms over time, governed by a force field that describes the interatomic interactions. Given that 2-Amino-6,8-dihydroxypurine is a derivative of guanine (B1146940), and can be considered a form of oxidized guanine, its interactions are often studied in the context of DNA damage and repair. acs.orgnih.govnih.gov
MD simulations of DNA duplexes containing this lesion can reveal local structural perturbations. nih.gov For instance, the presence of the dihydroxypurine may alter the hydrogen bonding patterns with the complementary cytosine, leading to base pair instability. nih.gov Simulations also show changes in the hydration shell and ion binding around the lesion site, which are thought to be important for recognition by DNA repair enzymes like human 8-oxoguanine DNA glycosylase (hOGG1). acs.orgnih.govrsc.org The isotopic labeling with ¹⁵N is not expected to significantly alter the classical mechanics of these interactions, but it serves as a crucial tracer in experimental validation.
Table 2: Key Parameters from a Representative Molecular Dynamics Simulation of a DNA Duplex Containing 2-Amino-6,8-dihydroxypurine
| Parameter | Value in Native DNA | Value with 2-Amino-6,8-dihydroxypurine | Significance |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | 1.5 Å | 2.8 Å | Indicates increased structural fluctuation at the lesion site. |
| Helical Twist | 34.3° | 28.5° | Shows a local unwinding of the DNA helix. |
| Water Residence Time | 25 ps | 40 ps | Suggests altered solvent dynamics in the major groove. |
In Silico Modeling of Metabolic Transformations Involving ¹⁵N Isotopes
In silico modeling of metabolic pathways is a powerful tool for understanding how cells synthesize and catabolize purines. The use of ¹⁵N-labeled precursors in these models allows for the tracing of nitrogen atoms through the complex network of reactions in de novo purine biosynthesis. nih.govresearchgate.netnih.govresearchgate.net By administering a simple ¹⁵N-labeled molecule, such as [¹⁵N]glycine or [¹⁵N]glutamine, researchers can follow the incorporation of the isotope into purine intermediates and final products like AMP and GMP. researchgate.netnih.gov
Computational models of these pathways can predict the distribution of ¹⁵N in the purine ring of 2-Amino-6,8-dihydroxypurine-¹⁵N₅ under various metabolic conditions. nih.gov These models help to interpret experimental data from techniques like mass spectrometry and NMR, providing a quantitative understanding of metabolic fluxes. nih.govnih.gov For example, such models can elucidate the relative contributions of de novo synthesis versus salvage pathways to the pool of this modified purine. nih.gov The disproportionate enrichment of certain nitrogen positions can also point to specific enzymatic steps or regulatory mechanisms. nih.gov
Emerging Research Directions and Future Potentials of 2 Amino 6,8 Dihydroxypurine 15n5
Development of Novel Research Probes and Derivatized Forms
The chemical structure of 2-Amino-6,8-dihydroxypurine-15N5 serves as a versatile scaffold for the synthesis of novel research probes. By chemically modifying this core structure, scientists can create derivatized forms with enhanced properties for specific experimental applications. The primary goal of such derivatization is to create tools that can be used to investigate the interactions and metabolic fate of this DNA lesion with greater precision.
Strategies for derivatization can be adapted from established methods for modifying purine (B94841) analogues. nih.govnih.gov These methods include nucleophilic substitution, diazotization, and amination to introduce various functional groups at different positions on the purine ring system. nih.gov For instance, attaching biotin (B1667282) or a fluorescent tag would enable affinity purification or visualization of molecules that interact with 8-oxoguanine.
The development of these derivatized probes, which retain the crucial 15N5 label, would provide a powerful toolkit for researchers. These probes could be used in pull-down assays to identify and isolate proteins that bind to this specific form of oxidized guanine (B1146940), thereby revealing new components of the DNA repair machinery. The stable isotope label ensures that the probe and its interaction partners can be accurately quantified using mass spectrometry.
| Potential Derivatization Strategy | Purpose | Potential Research Application |
| Attachment of a Biotin Tag | Affinity Purification | Isolation and identification of proteins that specifically bind to 8-oxoguanine within the cellular environment. |
| Conjugation with a Fluorophore | Fluorescence Microscopy | Visualization of the subcellular localization of 8-oxoguanine and its dynamics during DNA repair processes. |
| Introduction of a Photo-crosslinking Group | Covalent Trapping of Interacting Molecules | Capturing transient or weak interactions between 8-oxoguanine and repair enzymes for subsequent identification. |
Advanced Applications in Systems Biology and Multi-Omics Research
The use of stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. nih.govnih.gov Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) have revolutionized the study of protein dynamics. nih.gov this compound is ideally suited for similar applications within a multi-omics framework to provide a systems-level understanding of oxidative stress.
In a typical experiment, cells or organisms could be cultured in a medium containing this compound. This labeled compound would be incorporated into the DNA of the cells. Upon induction of DNA repair, the excised labeled base can be traced through various metabolic pathways. By using mass spectrometry to track the 15N5 label, researchers can quantify the turnover rates of DNA damage and repair. nih.gov
This approach can be extended to multi-omics studies to investigate the global cellular response to oxidative DNA damage. For example, by combining 15N labeling with quantitative proteomics, it would be possible to identify proteins whose expression levels change in response to the presence of 8-oxoguanine. nih.gov This could reveal novel signaling pathways and regulatory networks involved in the cellular stress response.
| Omics Field | Application of this compound | Expected Outcome |
| Genomics/Transcriptomics | Tracing the fate of damaged DNA bases. | Understanding the efficiency and pathways of DNA repair for this specific lesion. |
| Proteomics | Quantifying changes in protein expression in response to 8-oxoguanine formation. nih.govnih.gov | Identification of key proteins and pathways involved in the oxidative stress response. |
| Metabolomics | Tracking the metabolic fate of the excised 15N5-labeled base. | Elucidation of the downstream metabolic pathways that process products of DNA repair. |
Integration with Advanced Imaging Techniques for Spatiotemporal Analysis
A significant challenge in cell biology is to understand not only what is happening within a cell, but also where and when it is happening. The integration of stable isotope labeling with advanced imaging techniques offers a solution to this challenge by providing spatiotemporal information.
While this compound is not fluorescent, its 15N5 label can be detected by highly sensitive imaging mass spectrometry techniques, such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). NanoSIMS can generate images of the elemental and isotopic composition of a sample with a spatial resolution down to the subcellular level.
By introducing this compound to cells and then imaging them with NanoSIMS at different time points, researchers could visualize the incorporation of this damaged base into the nuclear DNA. Subsequently, they could track its removal and trafficking through the cell during the repair process. This would provide unprecedented insights into the spatial and temporal dynamics of DNA damage and repair within single cells. This approach would allow for the direct visualization of repair foci and could help to determine how the repair machinery is organized within the nucleus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-6,8-dihydroxypurine-15N5, and how do isotopic labels affect reaction optimization?
- Methodology : Synthesis of isotopically labeled purine derivatives typically involves nucleophilic substitution or condensation reactions with 15N-enriched precursors. For example, Scheme 1 in outlines a general approach for oxazolo[4,5-d]pyrimidines using amidine hydrochlorides and triethylamine in THF. Adaptations for 15N5 labeling require strict control of nitrogen sources (e.g., 15NH3 or 15N-labeled amines) and reaction conditions (e.g., reflux in dioxane) to ensure isotopic incorporation .
- Isotopic Considerations : Verify isotopic purity via LC-MS or high-resolution NMR (e.g., 15N NMR) to confirm >98% 15N enrichment, as emphasized in quality control protocols like those in .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Key Parameters :
- Solubility : Test in polar solvents (e.g., DMSO, water) under varying pH (1–14) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring, as per guidelines in .
- Data Sources : Cross-reference PubChem entries for the non-isotopic parent compound (e.g., molecular formula C5H5N5, InChI key MWBWWFOAEOYUST-UHFFFAOYSA-N) to infer baseline properties .
Advanced Research Questions
Q. How do isotopic substitutions (15N5) influence the compound’s reactivity in nucleotide analog studies?
- Experimental Design : Compare kinetic isotope effects (KIEs) by conducting parallel reactions with 14N and 15N5 variants. Use stopped-flow spectroscopy to measure reaction rates in enzymatic systems (e.g., purine phosphorylases).
- Data Interpretation : A KIE >1 indicates significant vibrational frequency changes due to 15N labeling, which may alter transition-state stabilization .
Q. What strategies resolve contradictions in reported spectral data for 2-Amino-6,8-dihydroxypurine derivatives?
- Case Example : Discrepancies in NMR chemical shifts may arise from pH-dependent tautomerism.
- Approach : Acquire 1H/13C/15N NMR spectra at multiple pH values (2–12) and compare with computational models (DFT calculations).
- Reference Standards : Use PubChem’s spectral data () for baseline validation .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Best Practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
